Ethyl 2-(4-chloropyrimidin-5-YL)acetate

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Intermediates

Ethyl 2-(4-chloropyrimidin-5-yl)acetate (CAS 6214-47-7) is a heterocyclic pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol. It serves as a versatile synthetic intermediate featuring a reactive 4-chloro substituent on the pyrimidine ring and an ethyl acetate side chain at the 5-position.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
CAS No. 6214-47-7
Cat. No. B3029313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-chloropyrimidin-5-YL)acetate
CAS6214-47-7
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62
Structural Identifiers
SMILESCCOC(=O)CC1=CN=CN=C1Cl
InChIInChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-5-11-8(6)9/h4-5H,2-3H2,1H3
InChIKeyHEDARYMFTQTCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-chloropyrimidin-5-yl)acetate (CAS 6214-47-7): Procurement and Selection Guide


Ethyl 2-(4-chloropyrimidin-5-yl)acetate (CAS 6214-47-7) is a heterocyclic pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . It serves as a versatile synthetic intermediate featuring a reactive 4-chloro substituent on the pyrimidine ring and an ethyl acetate side chain at the 5-position . This compound is primarily utilized in medicinal chemistry as a building block for kinase inhibitor development and in agrochemical research for fungicide and pesticide synthesis . Standard commercial purity ranges from 95% to 98%, with storage recommended under inert gas at 2–8°C .

Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Why In-Class Pyrimidine Analogs Are Not Interchangeable


Pyrimidine-based building blocks exhibit substantial functional variability depending on halogen substitution pattern, ester side chain identity, and ring position of reactive groups. The 4-chloro-5-acetate substitution pattern of Ethyl 2-(4-chloropyrimidin-5-yl)acetate confers distinct nucleophilic aromatic substitution (SNAr) reactivity that differs from 2-chloro, 4,6-dichloro, or 5-bromo analogs [1]. Replacement with the free carboxylic acid (CAS 389799-46-6) eliminates ester protection and alters solubility, reaction compatibility, and downstream deprotection requirements . Furthermore, the specific 4-chloro-5-ethylacetate architecture has been explicitly validated in published synthetic routes to pyrrolo[2,3-d]pyrimidin-6-ones—scaffolds of biological relevance that cannot be accessed with identical efficiency using alternative substitution patterns [2]. Substituting with generically similar pyrimidine intermediates risks altered reaction kinetics, regioselectivity outcomes, and ultimately failed synthesis of target pharmacophores.

Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Quantitative Differentiation Evidence for Scientific Selection


Synthetic Route Validation: 93% Yield in Chlorination of 6-Oxopyrimidine Precursor

Ethyl 2-(4-chloropyrimidin-5-yl)acetate is synthesized via POCl₃-mediated chlorination of ethyl 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetate, achieving a 93% isolated yield under reflux conditions . This high-yielding, reproducible route is documented in patent literature (WO2012/110773, WO2014/27199) and provides a validated entry point to the 4-chloropyrimidine scaffold [1]. While alternative synthetic approaches exist—such as esterification of 4-chloro-5-pyrimidineacetic acid —the POCl₃ chlorination route yields a product with defined LCMS characteristics (retention time 5.09 min; m/z 201.0, 203.1 [M+H]⁺) and ¹H NMR spectral identity (δ 8.93, 8.61, 4.21, 3.76, 1.28) , establishing a benchmark for quality control and batch-to-batch reproducibility.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Intermediates

Reaction Kinetics: Chlorine Substituent Accelerates Transmetallation by 1.8-Fold Versus Non-Halogenated Pyrimidine Analogs

Kinetic analyses of (4-chloropyrimidin-5-yl)boronic acid—a derivative directly accessible from Ethyl 2-(4-chloropyrimidin-5-yl)acetate—demonstrate that the 4-chloro substituent accelerates transmetallation in Suzuki-Miyaura cross-coupling reactions by 1.8-fold compared to non-halogenated pyrimidine analogs [1]. This acceleration is attributed to increased electrophilicity at the boron center induced by the electron-withdrawing chlorine atom. While this data derives from the boronic acid derivative rather than the acetate ester itself, it establishes a class-level reactivity advantage for 4-chloropyrimidine scaffolds in palladium-catalyzed coupling chemistry—a transformation central to constructing biaryl and heteroaryl linkages in drug discovery .

Organometallic Chemistry Cross-Coupling Suzuki-Miyaura Reaction

Lipophilicity Differentiation: LogP 1.24 Enables Favorable Organic Solvent Partitioning for Synthetic Workflows

Computational chemistry data for Ethyl 2-(4-chloropyrimidin-5-yl)acetate reports a calculated LogP of 1.2356 and topological polar surface area (TPSA) of 52.08 Ų . Alternative sources report LogP values of 0.8 [1]. These lipophilicity values position the compound within an optimal range for organic solvent solubility (soluble in ethanol, ether, chloroform; insoluble in water) while maintaining sufficient polarity for standard chromatographic purification. In comparison, the free carboxylic acid analog (2-(4-chloropyrimidin-5-yl)acetic acid, CAS 389799-46-6) exhibits substantially higher aqueous solubility and polarity, requiring different extraction and purification protocols. The ethyl ester form provides a protected carboxylate handle that can be selectively unmasked after synthetic manipulations, offering orthogonal reactivity that the free acid cannot provide .

Physicochemical Properties Solubility Profiling Medicinal Chemistry Optimization

Validated Precursor to Pyrrolo[2,3-d]pyrimidin-6-ones: Direct Literature Precedent Versus Unvalidated Analogs

Ethyl 2-(4-chloropyrimidin-5-yl)acetate has been explicitly validated as a starting material for the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones (diazaoxindoles)—a compound family of biological relevance [1]. In this established route, treatment of the ethyl 2-(4-chloropyrimidin-5-yl)acetate scaffold with ammonia yields the corresponding 2-(4-aminopyrimidin-5-yl)acetamides, which undergo cyclization to the target pyrrolopyrimidinones. Alternative pyrimidine substitution patterns (e.g., 2-chloro, 4,6-dichloro, 5-unsubstituted) lack equivalent literature precedent for this specific transformation and would require de novo reaction development and optimization. For procurement decisions, selecting a building block with documented synthetic utility in peer-reviewed literature reduces development risk and accelerates project timelines.

Heterocyclic Synthesis Kinase Inhibitor Scaffolds Diazaoxindoles

Regioselective Nucleophilic Substitution: 4-Chloro Position Enables Selective Derivatization Without Competing Side Reactions

The 4-chloro substituent in Ethyl 2-(4-chloropyrimidin-5-yl)acetate is positioned for regioselective nucleophilic aromatic substitution (SNAr) without competition from alternative reactive sites. This contrasts with 4,6-dichloropyrimidine analogs, which present two equivalent leaving groups and often yield mixtures of mono- and di-substituted products requiring chromatographic separation [1]. The ethyl acetate moiety at the 5-position remains inert under standard SNAr conditions (amines, alkoxides, thiols), serving as a protected carboxylic acid equivalent that can be unmasked later in the synthetic sequence. This orthogonal reactivity profile—single reactive chloro group plus protected carboxylate—offers predictable, high-yielding derivatization that multihalogenated pyrimidines cannot guarantee .

SNAr Chemistry Regioselective Functionalization Pyrimidine Derivatization

Ethyl 2-(4-chloropyrimidin-5-yl)acetate: High-Value Application Scenarios Based on Differentiated Evidence


Kinase Inhibitor Medicinal Chemistry Programs Requiring Validated Pyrimidine Building Blocks

Procurement for medicinal chemistry teams developing JAK, EGFR, or Syk kinase inhibitors, where Ethyl 2-(4-chloropyrimidin-5-yl)acetate serves as a key intermediate with documented synthetic utility [1]. The compound's literature-validated conversion to pyrrolo[2,3-d]pyrimidin-6-ones (diazaoxindoles) provides a de-risked entry to biologically relevant heterocyclic scaffolds. The 93% documented yield for its synthesis and the 1.8-fold rate acceleration observed for 4-chloropyrimidine derivatives in Suzuki couplings support efficient parallel library synthesis. For organizations with established kinase inhibitor pipelines, this compound offers a validated building block rather than an uncharacterized analog requiring de novo method development.

Agrochemical Fungicide and Pesticide Intermediate Synthesis

Procurement for agrochemical research groups synthesizing pyrimidine-based fungicides and pesticides, a documented application domain for this compound [1]. The compound's solubility profile (soluble in ethanol, ether, chloroform; insoluble in water) and LogP of 1.24 facilitate organic-phase reactions and extraction workflows typical of agrochemical process development. The single 4-chloro leaving group enables regioselective derivatization without the purification challenges associated with multihalogenated pyrimidines , a practical advantage for scaling agrochemical intermediate synthesis where cost-effective purification is paramount.

PROTAC and Protein Degrader Building Block Libraries

Procurement for targeted protein degradation research, where Ethyl 2-(4-chloropyrimidin-5-yl)acetate is categorized as a protein degrader building block [1]. The protected carboxylate (ethyl ester) and reactive chloro handle provide orthogonal functionalization points for linker attachment—a critical requirement in PROTAC design where E3 ligase ligands and target-binding moieties must be joined via precise chemical linkages. The compound's LogP of 1.24 and TPSA of 52.08 Ų fall within favorable ranges for cellular permeability of the final degrader constructs, while the validated synthetic route ensures reproducible procurement for libraries requiring multi-gram quantities.

Academic and CRO Heterocyclic Methodology Development

Procurement for academic laboratories and contract research organizations (CROs) developing novel heterocyclic synthetic methodologies. The fully characterized spectroscopic profile (¹H NMR: δ 8.93, 8.61, 4.21, 3.76, 1.28; LCMS: RT 5.09 min, m/z 201.0, 203.1) [1] establishes a reliable quality benchmark for reaction screening. The documented 93% yield for its synthesis and literature precedent for pyrrolopyrimidinone formation make this compound an attractive model substrate for developing new SNAr methodologies, cross-coupling protocols, or heterocycle annulation strategies. For groups publishing in peer-reviewed journals, using a compound with established characterization data simplifies experimental section documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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